
2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodophenyl group, a nitrophenyl group, and a phenyl group attached to a tetrazolium core. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or azides in the presence of catalysts like zinc chloride or copper sulfate.
Introduction of Functional Groups: The iodophenyl, nitrophenyl, and phenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require conditions such as the presence of Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane or toluene.
Final Assembly: The final step involves the coupling of the functionalized tetrazole with the chloride ion to form the desired compound. This step may require the use of reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives replacing the nitro group.
Substitution: Substituted products with new functional groups replacing the iodine atom.
Applications De Recherche Scientifique
2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Mécanisme D'action
The mechanism of action of 2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. For example, the nitrophenyl group may undergo reduction to form reactive intermediates that interact with cellular components, while the iodophenyl group can participate in halogen bonding with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2-(4-Chlorophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2-(4-Fluorophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
Uniqueness
The uniqueness of 2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride lies in the presence of the iodophenyl group, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and polarizability enhance its ability to participate in specific interactions, making this compound particularly valuable in applications requiring precise molecular recognition.
Propriétés
Numéro CAS |
55527-50-9 |
|---|---|
Formule moléculaire |
C19H15ClIN5O2 |
Poids moléculaire |
507.7 g/mol |
Nom IUPAC |
2-(4-iodophenyl)-3-(2-nitrophenyl)-5-phenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C19H14IN5O2.ClH/c20-15-10-12-16(13-11-15)23-21-19(14-6-2-1-3-7-14)22-24(23)17-8-4-5-9-18(17)25(26)27;/h1-13H,(H,21,22);1H |
Clé InChI |
GRQJYSUSNRXIGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=C(C=C3)I)C4=CC=CC=C4[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
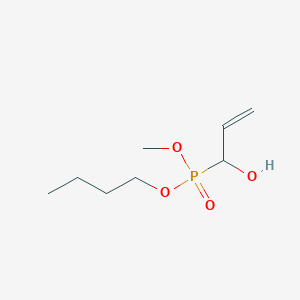
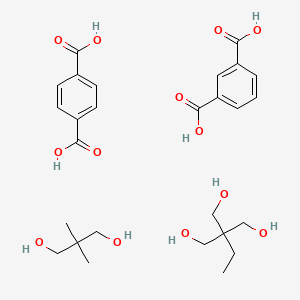
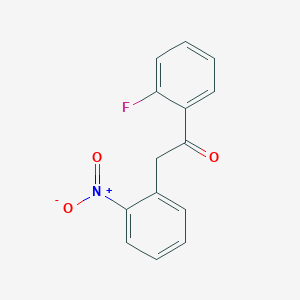
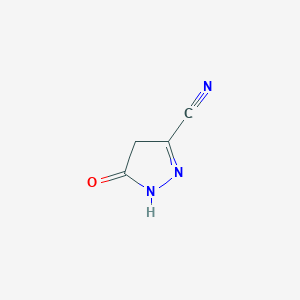

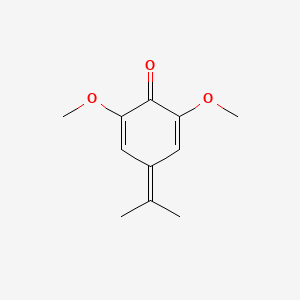
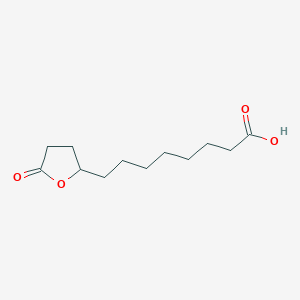
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)
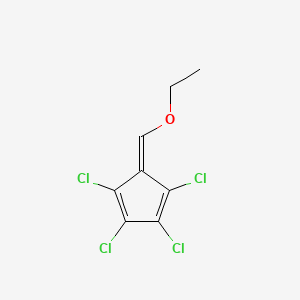
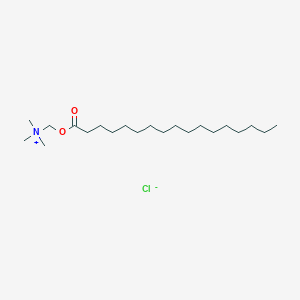
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
![Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-](/img/structure/B14644092.png)
